4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide
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Overview
Description
4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide involves multiple steps, starting with the preparation of the indole nucleus. The Fischer indole synthesis is a common method used to construct the indole ring, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The subsequent steps involve the introduction of the piperazine ring and the attachment of the N-(2-methylpropyl)-4-oxobutanamide moiety. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carbonyl groups to alcohols.
Scientific Research Applications
4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, including serotonin receptors, which play a role in regulating mood, appetite, and sleep . The piperazine ring enhances the compound’s ability to cross biological membranes and interact with intracellular targets. The compound’s effects are mediated through the modulation of these receptors and the subsequent activation or inhibition of downstream signaling pathways.
Comparison with Similar Compounds
4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide can be compared with other indole derivatives, such as:
4-(4-Chlorophenyl)piperazin-1-yl-(1H-indol-3-ylmethylene)amine: This compound also contains an indole nucleus and a piperazine ring but differs in the substitution pattern on the indole ring.
2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine: This compound has a similar piperazine ring but a different core structure, highlighting the diversity of indole derivatives.
Properties
Molecular Formula |
C21H28N4O3 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide |
InChI |
InChI=1S/C21H28N4O3/c1-15(2)13-23-19(26)7-8-20(27)24-9-11-25(12-10-24)21(28)17-14-22-18-6-4-3-5-16(17)18/h3-6,14-15,22H,7-13H2,1-2H3,(H,23,26) |
InChI Key |
QTXPOJJVFAMLNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CCC(=O)N1CCN(CC1)C(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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